molecular formula C16H9NO4 B14405979 Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy- CAS No. 85814-30-8

Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-

Cat. No.: B14405979
CAS No.: 85814-30-8
M. Wt: 279.25 g/mol
InChI Key: OVACCXPNQSWBBB-UHFFFAOYSA-N
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Description

“Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indole core through cyclization of appropriate precursors.

    Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions could introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Medicinal chemistry applications might explore the compound as a lead compound for drug development, targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which “Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-” exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA bases, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores, such as tryptophan or serotonin.

    Benzodioxole Derivatives: Compounds like piperonal, which share the benzodioxole moiety.

Uniqueness

“Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-” is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

14-hydroxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO4/c18-11-3-1-2-7-8(11)4-10-13-9(16(19)17-10)5-12-15(14(7)13)21-6-20-12/h1-5,18H,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVACCXPNQSWBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C4C=CC=C(C4=CC5=C3C(=C2)C(=O)N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235094
Record name Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85814-30-8
Record name Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085814308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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